Hesperetin exhibits strong antioxidant activity, which can help combat free radical damage in cells. This is believed to play a role in its potential protective effects against various chronic diseases [].
Studies suggest hesperetin may be beneficial for heart health. It may help lower cholesterol levels by inhibiting enzymes involved in cholesterol production []. Additionally, research indicates its potential role in reducing inflammation and blood pressure, both of which are risk factors for cardiovascular disease [].
Some studies have shown hesperetin's ability to inhibit the growth and proliferation of cancer cells. It may achieve this through various mechanisms, including inducing cell death and suppressing the growth of new blood vessels that tumors need []. However, more research is needed to fully understand its potential as a cancer treatment.
Emerging research suggests hesperetin may have neuroprotective properties. Studies have investigated its potential benefits in conditions like cerebral ischemia (stroke) and neurodegenerative diseases like Alzheimer's disease. The mechanism of action is still being explored, but hesperetin's anti-inflammatory and antioxidant properties are believed to be involved [].
Hesperetin is a flavanone, specifically the 4'-methoxy derivative of eriodictyol, with the chemical formula and a molecular weight of approximately 302.28 g/mol . It is primarily found in citrus fruits such as grapefruits, lemons, and sweet oranges, where it exists mainly in its glycosidic form as hesperidin . Hesperetin exhibits a range of biological activities attributed to its antioxidant properties and potential health benefits.
The mechanisms by which hesperetin exerts its potential health benefits are still under investigation. Here are some proposed mechanisms:
Hesperetin has been associated with multiple biological activities:
The synthesis of hesperetin can be achieved through various methods:
Hesperetin is utilized in several applications:
Research indicates that hesperetin interacts with various biological targets:
Several compounds share structural similarities with hesperetin, including:
Compound | Structure Characteristics | Unique Features |
---|---|---|
Eriodictyol | 4'-hydroxy derivative of flavanone | Precursor to hesperetin |
Naringenin | 4',5,7-trihydroxyflavanone | Found in grapefruits; lacks methoxy group |
Quercetin | 3',4',5,7-tetrahydroxyflavone | More hydroxyl groups; broader antioxidant activity |
Luteolin | 3',4',5-trihydroxyflavone | Exhibits strong anti-inflammatory effects |
Hesperetin's unique methoxy group at the 4' position distinguishes it from these compounds, affecting its solubility and biological activity. Its specific interactions with lipid metabolism enzymes further highlight its distinct role among flavonoids.
Hesperetin biosynthesis in citrus species follows a well-characterized enzymatic pathway that begins with the amino acid L-tyrosine as the primary precursor [1]. The endogenous metabolic pathway involves six essential enzymatic steps that systematically convert L-tyrosine into hesperetin through a series of phenylpropanoid intermediates [1].
The initial enzymatic conversion is catalyzed by tyrosine ammonia lyase, which transforms L-tyrosine to para-coumaric acid [1]. This critical step establishes the phenylpropanoid backbone essential for subsequent flavonoid formation [1]. The para-coumaric acid is then activated through the action of 4-coumaroyl-coenzyme A ligase, which adds a coenzyme A molecule to form 4-coumaroyl-coenzyme A [1].
The flavonoid backbone formation occurs through a Claisen condensation reaction facilitated by chalcone synthase [1]. This enzyme condenses three molecules of malonyl-coenzyme A with 4-coumaroyl-coenzyme A, producing naringenin chalcone as the key flavonoid intermediate [1]. The subsequent cyclization is performed by chalcone isomerase, which converts naringenin chalcone to naringenin [1].
The pathway diverges at naringenin through the introduction of hydroxyl groups and methylation reactions [1]. Flavanone-3′-hydroxylase catalyzes the hydroxylation at the 3′ position of the B ring, converting naringenin to eriodictyol [1]. The final methylation step is accomplished by 4′-O-methyltransferase, which introduces a methyl group at the 4′ position to yield hesperetin [1].
Citrus species demonstrate tissue-specific accumulation patterns for hesperetin and related flavonoids [24]. The flavedo exhibits the highest concentration of polymethoxylated flavonoids, while O-glycosylated flavonoids are abundant across all fruit tissues [24]. Among citrus species, mandarins display the highest levels of polymethoxylated flavonoids, followed by sweet oranges [24]. Principal component analysis reveals that hesperetin concentration varies significantly among citrus varieties, with hesperidin serving as the main flavonoid in most cultivars [23].
The enzymatic machinery responsible for hesperetin biosynthesis shows distinct expression patterns throughout fruit development [20]. The expression of O-methyltransferase genes correlates strongly with the accumulation of major polymethoxylated flavonoids in citrus fruit tissues [20]. Environmental factors, particularly ultraviolet-B radiation exposure, significantly increase the transcript levels of O-methyltransferase genes and promote the accumulation of methylated flavonoids including hesperetin [20].
Enzyme | Substrate | Product | Cellular Location |
---|---|---|---|
Tyrosine ammonia lyase | L-tyrosine | para-coumaric acid | Cytoplasm [1] |
4-coumaroyl-coenzyme A ligase | para-coumaric acid | 4-coumaroyl-coenzyme A | Cytoplasm [1] |
Chalcone synthase | 4-coumaroyl-coenzyme A + malonyl-coenzyme A | Naringenin chalcone | Cytoplasm [1] |
Chalcone isomerase | Naringenin chalcone | Naringenin | Cytoplasm [1] |
Flavanone-3′-hydroxylase | Naringenin | Eriodictyol | Endoplasmic reticulum [1] |
4′-O-methyltransferase | Eriodictyol | Hesperetin | Cytoplasm [1] |
Streptomyces albidoflavus has emerged as a promising microbial host for hesperetin biosynthesis due to its natural capacity to synthesize flavonoid compounds [1]. The development of engineered Streptomyces albidoflavus strains has demonstrated significant progress in achieving heterologous hesperetin production through systematic metabolic engineering approaches [1].
The construction of hesperetin-producing strains begins with the optimization of naringenin biosynthesis in Streptomyces albidoflavus [1]. Transcriptomic analysis revealed that the gene encoding 4-hydroxyphenylpyruvate dioxygenase represents a promising target for knockout to enhance flavonoid biosynthesis [1]. The deletion of the hppD gene in Streptomyces albidoflavus resulted in a 1.66-fold increase in naringenin titer, indicating enhanced precursor availability for downstream flavonoid synthesis [1].
The engineered Streptomyces albidoflavus strain UO-FLAV-005-ΔhppD-NAR serves as the foundation for hesperetin production [1]. This strain was further modified through chromosomal integration of additional enzymatic components required for hesperetin synthesis [1]. The integration of a chimeric flavanone-3′-hydroxylase-cytochrome P450 reductase enzyme and a caffeoyl-coenzyme A-O-methyltransferase-like enzyme from Arabidopsis thaliana enabled the conversion of naringenin to hesperetin [1].
The final engineered strain, Streptomyces albidoflavus UO-FLAV-005-ΔhppD-HES/HOM, achieved hesperetin production titers of 2.52 milligrams per liter after five days of fermentation [1]. This represents the first successful demonstration of complete de novo hesperetin biosynthesis from L-tyrosine in a Streptomyces host system [1]. The methyltransferase enzyme utilized demonstrates dual specificity, converting 80% of eriodictyol to hesperetin and 20% to homoeriodictyol in vitro [1].
An unexpected finding during strain development was the identification of endogenous methyltransferase activity in Streptomyces albidoflavus [1]. This native enzyme introduces an additional methyl group to hesperetin, producing homohesperetin as a byproduct at concentrations of 0.43 milligrams per liter [1]. The endogenous methylation occurs specifically at the 3′ position of hesperetin, demonstrating the metabolic flexibility of the Streptomyces host [1].
The optimization of hesperetin biosynthesis in Streptomyces albidoflavus requires careful consideration of precursor availability and enzymatic expression levels [1]. L-tyrosine supplementation significantly enhances flavonoid production, with transcriptomic analysis revealing a 23.2-fold increase in hppD gene expression upon amino acid addition [1]. The strategic deletion of this catabolic gene redirects metabolic flux toward flavonoid biosynthesis rather than amino acid degradation [1].
Strain | Genotype | Hesperetin Titer (mg/L) | Fermentation Time |
---|---|---|---|
UO-FLAV-005 | Wild-type | 0 | 5 days [1] |
UO-FLAV-005-ΔhppD-NAR | hppD deletion + naringenin pathway | 0 | 5 days [1] |
UO-FLAV-005-ΔhppD-ERI | hppD deletion + eriodictyol pathway | 0 | 5 days [1] |
UO-FLAV-005-ΔhppD-HES/HOM | hppD deletion + hesperetin pathway | 2.52 | 5 days [1] |
Saccharomyces cerevisiae represents a well-established platform for flavonoid biosynthesis through systematic metabolic engineering approaches [5] [7]. The development of hesperetin-producing strains requires the reconstruction of the complete phenylpropanoid pathway from glucose to the target compound [5].
The hesperetin biosynthesis pathway in Saccharomyces cerevisiae is organized into three distinct metabolic modules [5]. Module 1 encompasses the synthesis of tyrosine and phenylalanine from glucose, followed by their conversion to para-coumaric acid through the combined action of tyrosine ammonia lyase, phenylalanine ammonia lyase, cinnamate-4-hydroxylase, cytochrome P450 reductase 2, and cytochrome b5 [5]. Module 2 involves the synthesis of (2S)-naringenin from para-coumaric acid via 4-coumarate coenzyme A ligase, chalcone synthase, and chalcone isomerase [5]. Module 3 introduces the hydroxylation and methylation modifications necessary for hesperetin formation [5].
The construction of eriodictyol-producing strains serves as an intermediate step toward hesperetin biosynthesis [5]. The introduction of flavonoid 3′-hydroxylase from Tricyrtis hirta enables the conversion of naringenin to eriodictyol [5]. Optimization through promoter engineering and terminator engineering, combined with multiple gene copy integration, achieved eriodictyol production titers of 132.08 milligrams per liter [5].
The conversion of eriodictyol to hesperetin requires the introduction of flavonoid 4′-O-methyltransferase activity [5]. Initial attempts to express the methyltransferase from Mentha × piperita in Saccharomyces cerevisiae demonstrated limited efficiency, with only 6.06% conversion of eriodictyol substrate [5]. Comparative analysis revealed that Escherichia coli provides superior expression conditions for this enzyme, achieving over 80% substrate conversion [5].
To overcome the methyltransferase expression limitations, a co-culture strategy was developed combining engineered Saccharomyces cerevisiae and Escherichia coli strains [5]. The Saccharomyces cerevisiae strain produces eriodictyol as the substrate, while the Escherichia coli strain harbors the methyltransferase for conversion to hesperetin [5]. This co-culture approach achieved hesperetin production titers of 14.50 milligrams per liter [5].
The optimization of hesperetin biosynthesis in Saccharomyces cerevisiae requires precise metabolic balance regulation [5]. Fine-tuning of gene expression levels through promoter engineering significantly impacts intermediate metabolite accumulation and final product formation [5]. The overexpression of methionine adenosyltransferase to enhance S-adenosylmethionine availability showed complex effects on methylation efficiency [5].
Recent advances in Saccharomyces cerevisiae engineering have achieved higher hesperetin production through novel methyltransferase discovery [32]. The identification of highly active 4′-O-methyltransferases from Chinese citrus cultivars enabled significant improvements in production efficiency [32]. The engineered Yarrowia lipolytica strain incorporating these novel enzymes achieved hesperetin titers of 178.2 milligrams per liter in fed-batch fermentation, representing the highest reported yield for microbial hesperetin production [32].
Strain Configuration | Host Organism | Hesperetin Titer (mg/L) | Culture Conditions |
---|---|---|---|
Single culture | Saccharomyces cerevisiae | 0 | Shake flask [5] |
Co-culture (S. cerevisiae + E. coli) | Mixed culture | 14.50 | Shake flask [5] |
Engineered methyltransferase | Yarrowia lipolytica | 130.2 | Fed-batch bioreactor [32] |
Optimized with SAM | Yarrowia lipolytica | 178.2 | Fed-batch bioreactor [32] |
The total chemical synthesis of hesperetin involves multiple strategic approaches that enable the construction of the flavanone backbone with precise regiocontrol of hydroxyl and methoxy substituents [10] [11]. These synthetic methodologies provide alternatives to biological extraction and offer opportunities for structural modification and analog development [10] [11].
A systematic synthetic route involves the alkylation of hesperetin at the 7-position followed by functional group manipulations [11]. The reaction of hesperetin with ethyl bromoacetate in ethanol provides the ethyl ester intermediate in 82% yield [11]. Subsequent treatment with excess sodium carbonate in ethanol and water, followed by acidification with aqueous hydrochloric acid, generates the carboxylic acid intermediate in 75% yield [11]. The final coupling with different amines produces target compounds in 40-72% yields [11].
Advanced synthetic strategies utilize multi-step sequences to construct the complete flavanone framework [14]. The synthesis approach involves the benzylation of hesperetin with benzaldehyde and amine components through electrophilic substitution reactions [14]. These multicomponent reactions proceed efficiently in methanol at 40°C, with straight-chain, cyclic, primary, and secondary amines demonstrating broad reactivity [14]. Secondary aryl alkyl amines afford products in 55% yield, while benzyl amines deliver products in 47-66% yields [14].
The regioselective modification of hesperetin requires careful consideration of the multiple reactive hydroxyl groups present in the molecule [10] [11]. The 5-hydroxyl and 7-hydroxyl positions demonstrate differential reactivity patterns depending on the reaction conditions and protecting group strategies employed [10] [11]. The 3′-hydroxyl group on the B-ring exhibits distinct chemical behavior compared to the A-ring hydroxyl groups, enabling selective functionalization [10] [11].
Synthetic efficiency improvements have been achieved through the optimization of reaction conditions and catalyst systems [10] [11] [14]. The use of triethylamine as a base in esterification reactions provides superior results compared to inorganic bases [10]. Reaction times typically range from 7-8 hours for optimal conversion, with yields varying based on the electronic properties of the acid chloride coupling partners [10].
The scalability of total synthesis routes has been demonstrated through preparative-scale reactions [11] [14]. Gram-scale synthesis of hesperetin derivatives follows the same reaction protocols with proportional reagent scaling [11] [14]. Purification methods typically involve flash column chromatography using silica gel with gradient elution systems [11] [14].
Synthetic Route | Starting Material | Key Reagents | Yield (%) | Reaction Time |
---|---|---|---|---|
Esterification | Hesperetin | Acid chlorides, TEA | 59-73 | 7-8 hours [10] |
Alkylation-coupling | Hesperetin | Ethyl bromoacetate, amines | 40-72 | Multi-step [11] |
Multicomponent | Hesperetin | Benzaldehyde, amines | 47-66 | Variable [14] |
Semi-synthetic approaches to hesperetin production leverage naturally occurring precursors and intermediates to achieve targeted structural modifications [12] [13]. These strategies combine the advantages of natural substrate availability with chemical transformation efficiency [12] [13].
The enzymatic transformation of hesperidin represents a major semi-synthetic pathway for hesperetin derivative preparation [12]. Immobilized rhamnosidase on iron oxide-graphene oxide support provides a catalytic platform for selective glycoside hydrolysis [12]. The enzyme system demonstrates high selectivity for the rhamnosyl linkage while preserving the flavonoid backbone structure [12]. The immobilized enzyme exhibits enhanced stability and reusability compared to free enzyme preparations [12].
A novel reaction pathway utilizes hesperidin-copper(II) complex formation to enhance substrate solubility and enzyme accessibility [12]. The coordination of metal ions to flavonoids increases water solubility and facilitates enzymatic processing [12]. The hesperidin-copper(II) complex serves as a soluble substrate for rhamnosidase-catalyzed hydrolysis, producing hesperetin-7-O-glucoside-copper(II) intermediate [12]. Subsequent treatment with ammonium hydroxide as a ligand dissociation agent yields pure hesperetin-7-O-glucoside [12].
The characterization of the iron oxide-graphene oxide immobilization matrix involves comprehensive analytical techniques [12]. Fourier transform infrared spectroscopy, X-ray diffraction, scanning electron microscopy, and thermal analysis confirm the successful enzyme immobilization [12]. The kinetic parameters Km and Vmax are determined through systematic substrate concentration studies [12]. The reusability of the immobilized enzyme system demonstrates practical advantages for scaled synthesis applications [12].
Microbial transformation represents an alternative semi-synthetic strategy utilizing whole-cell biocatalysts [6]. The biotransformation of hesperidin by 25 different nonhuman pathogenic microorganisms yields four distinct metabolites [6]. Pinocembrin and naringenin are identified through liquid chromatography-tandem mass spectrometry analysis [6]. Eriodictyol and hesperetin are isolated and characterized by nuclear magnetic resonance and mass spectrometry techniques [6].
The structural diversity of semi-synthetic products includes novel hesperidin microbial transformation metabolites [6]. Pinocembrin, eriodictyol, and naringenin represent newly characterized products from hesperidin biotransformation [6]. The metabolite profiles demonstrate the substrate flexibility of microbial enzyme systems and provide access to structurally related compounds [6].
Encapsulation strategies enhance the solubility and stability of hesperetin derivatives through inclusion complex formation [13]. The preparation of hesperetin-hydroxypropyl-β-cyclodextrin inclusion complexes utilizes mechanical and co-evaporation methods with 1:1 molar ratios [13]. The inclusion systems demonstrate improved solubility at various pH conditions and temperatures [13]. Characterization through Fourier transform infrared spectroscopy confirms the formation of stable inclusion complexes [13].
The optimization of semi-synthetic processes requires careful attention to reaction conditions and product recovery [12] [13]. pH control and temperature regulation significantly impact enzymatic efficiency and product stability [12]. The use of permanent magnets for enzyme separation provides practical advantages in biocatalytic processes [12]. Product purity determination through ultraviolet-visible spectra analysis and time-of-flight mass spectrometry ensures quality control [12].
Semi-Synthetic Method | Starting Material | Key Process | Product | Efficiency |
---|---|---|---|---|
Enzymatic hydrolysis | Hesperidin | Immobilized rhamnosidase | Hesperetin-7-O-glucoside | High selectivity [12] |
Metal complexation | Hesperidin-Cu(II) | Selective hydrolysis | Hesperetin derivatives | Enhanced solubility [12] |
Microbial transformation | Hesperidin | Whole-cell biocatalysis | Multiple metabolites | Diverse products [6] |
Inclusion complexation | Hesperetin | Cyclodextrin encapsulation | Solubility enhancement | Improved stability [13] |